molecular formula C27H25N3O2 B5613738 2-(1H-indol-3-yl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B5613738
M. Wt: 423.5 g/mol
InChI Key: SHZFSKOHLRERLS-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carboxaldehyde with an appropriate amine, followed by further functionalization to introduce the phenylmethoxy group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1H-indol-3-yl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties and used in optical applications.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: Studied for its potential as an α-glucosidase inhibitor and anti-inflammatory agent.

Uniqueness

2-(1H-indol-3-yl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its dual indole moieties and phenylmethoxy group contribute to its versatility in various scientific applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c31-27(14-21-17-30-25-9-5-4-8-23(21)25)28-13-12-20-16-29-26-11-10-22(15-24(20)26)32-18-19-6-2-1-3-7-19/h1-11,15-17,29-30H,12-14,18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZFSKOHLRERLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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